

Chan-Lam Coupling Protocol for Pyridine-Containing Compounds: Application Notes and Protocols

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Compound of Interest

Compound Name: (4-(Trifluoromethyl)pyridin-3-yl)methanamine

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The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[1] This copper-catalyzed cross-coupling of arylboronic acids with N-H or O-H containing compounds has emerged as a valuable tool in organic synthesis and drug discovery due to its mild reaction conditions, tolerance to air and moisture, and the use of an inexpensive and abundant copper catalyst.[2] [3] This protocol provides detailed application notes and experimental procedures for the Chan-Lam coupling of various pyridine-containing compounds, which are key structural motifs in many pharmaceuticals.

Application Notes

The Chan-Lam coupling offers a significant advantage over other cross-coupling methods like the Buchwald-Hartwig reaction by operating under milder conditions, often at room temperature and open to the air.[1] The reaction is suitable for a broad range of substrates, including amines, amides, and alcohols. When applied to pyridine-containing compounds, the reaction's outcome can be influenced by the position of the heteroatom and the electronic properties of the substituents on both the pyridine ring and the arylboronic acid.

Scope and Limitations

Aminopyridines: The N-arylation of aminopyridines is a common application of the Chan-Lam coupling. Generally, electron-rich aminopyridines and electron-neutral or electron-rich arylboronic acids provide good to excellent yields. Electron-withdrawing groups on the arylboronic acid can sometimes lead to lower yields, potentially due to a slower reductive elimination step. The position of the amino group on the pyridine ring can also affect reactivity, with 2-aminopyridines being frequently reported substrates.

Hydroxypyridines and Pyridones: Hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms. This can lead to selectivity challenges, with the possibility of either N-arylation or O-arylation. The regioselectivity is often influenced by the reaction conditions, including the choice of catalyst, ligand, and solvent. For instance, the N-arylation of 2-hydroxypyridines (2-pyridones) and 4-hydroxypyridines (4-pyridones) is commonly observed, while 3-hydroxypyridines can undergo O-arylation.^[4] Careful optimization of the reaction conditions is often necessary to achieve the desired regioselectivity.

General Considerations:

- **Catalyst:** Copper(II) acetate ($\text{Cu}(\text{OAc})_2$) is the most commonly used catalyst, often in stoichiometric amounts, but catalytic systems are also well-established.^[5]
- **Base:** A base is typically required to facilitate the reaction. Pyridine is often used as both a base and a ligand.^[1] Other bases such as triethylamine (Et_3N) and diisopropylethylamine (DIPEA) are also effective.^[5]
- **Solvent:** Dichloromethane (DCM) and acetonitrile (MeCN) are common solvents for the Chan-Lam coupling.^[5]
- **Oxidant:** The reaction is an oxidative coupling, and atmospheric oxygen is often a sufficient oxidant.^[5]
- **Additives:** Molecular sieves can be beneficial in some cases to remove water and minimize side reactions, such as the hydrolysis of the boronic acid.^[5]

Data Presentation

Table 1: Chan-Lam N-Arylation of Aminopyridines with Arylboronic Acids

Pyridine Substrate	Arylboronic Acid	Catalyst (mol%)	Base (equiv)	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
2-Aminopyridine	p-Tolylboronic acid	Cu(OAc) ₂ (100)	DIPEA (3.0)	DMSO	120	24	-	[5]
2-Aminopyridine	Phenylboronic acid	NiCl ₂ ·6H ₂ O (10)	DBU (2.0)	MeCN	RT	-	78	[6][7]
2-Aminobenzothiazole	Phenylboronic acid	Cu(OAc) ₂ (10) / 1,10-phen (10)	K ₃ PO ₄ (2.0)	MeCN	RT	-	Moderate-Excellent	[8]
2-Aminobenzothiazole	4-Fluorophenylboronic acid	Cu(OAc) ₂ (10) / 1,10-phen (10)	K ₃ PO ₄ (2.0)	MeCN	RT	-	92	[8]
2-Aminobenzothiazole	3-Nitrophenylboronic acid	Cu(OAc) ₂ (10) / 1,10-phen (10)	K ₃ PO ₄ (2.0)	MeCN	RT	-	78	[8]

Note: The table includes examples with a closely related heterocycle (2-aminobenzothiazole) to provide a broader context of the reaction's scope. DIPEA = Diisopropylethylamine, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, 1,10-phen = 1,10-Phenanthroline.

Table 2: Chan-Lam Arylation of Hydroxypyridines and Pyridones

Pyridine Substrate	Aryl Halide/Boronic Acid	Catalyst System	Base	Solvent	Temp. (°C)	Product	Yield (%)	Reference
2-Hydroxypyridine	Aryl Iodides/Bromides	CuI / 4,7-dimethoxy-1,10-phenanthroline	-	-	-	N-arylated	Modest-Good	[4]
4-Hydroxypyridine	Aryl Iodides/Bromides	CuI / 2,2,6,6-tetramethylheptane-3,5-dione	-	-	-	N-arylated	-	[4]
3-Hydroxypyridine	Aryl Iodides/Bromides	CuI / 2,2,6,6-tetramethylheptane-3,5-dione	-	-	-	O-arylated	-	[4]
Pyridine-2(1H)-one	Phenylboronic acid	CuOTf / 1,10-Phenanthroline	None	DMSO	RT	N-arylated	70	[9]

Note: Some examples utilize aryl halides instead of boronic acids in a related copper-catalyzed arylation.

Experimental Protocols

Protocol 1: General Procedure for N-Arylation of 2-Aminopyridine

This protocol is adapted from a reported procedure for the N-arylation of 2-aminopyridine with p-tolylboronic acid.^[5]

Materials:

- 2-Aminopyridine (1.0 mmol, 1.0 equiv)
- Arylboronic acid (2.0 equiv)
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$, 1.0 equiv)
- Diisopropylethylamine (DIPEA, 3.0 equiv)
- Anhydrous Dimethyl sulfoxide (DMSO, 3 mL)
- Molecular sieves (200 mg)
- Ethyl acetate
- Ammonium hydroxide solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a dry 25 mL two-necked round-bottom flask equipped with a magnetic stirrer and a guard tube containing calcium chloride, add 2-aminopyridine (1.0 mmol), the arylboronic acid (2.0 mmol), $\text{Cu}(\text{OAc})_2$ (1.0 mmol), and molecular sieves (200 mg).
- Add anhydrous DMSO (3 mL) to the flask, followed by DIPEA (3.0 mmol).
- Heat the reaction mixture to 120 °C and stir for 24 hours.

- After 24 hours, cool the mixture to room temperature.
- Add an aqueous solution of ammonium hydroxide to the reaction mixture and extract with ethyl acetate.
- Wash the organic layer with brine and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-aminopyridine.

Protocol 2: General Procedure for N-Arylation of Pyridin-2(1H)-one

This protocol is based on a reported procedure for the N-arylation of tautomerizable heterocycles.^[9]

Materials:

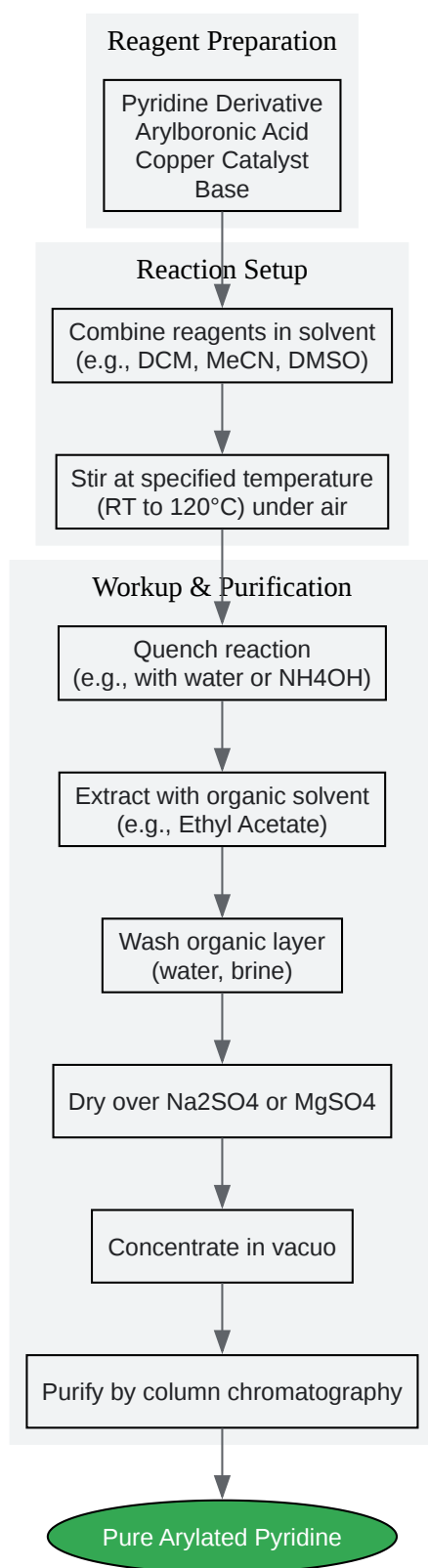
- Pyridin-2(1H)-one (1.0 equiv)
- Arylboronic acid (1.5 equiv)
- Copper(I) trifluoromethanesulfonate (CuOTf, 20 mol%)
- 1,10-Phenanthroline (20 mol%)
- Dimethyl sulfoxide (DMSO)

Procedure:

- In a reaction vial, combine pyridin-2(1H)-one, the arylboronic acid, CuOTf (20 mol%), and 1,10-phenanthroline (20 mol%).
- Add DMSO as the solvent.
- Stir the reaction mixture at room temperature under an air atmosphere.

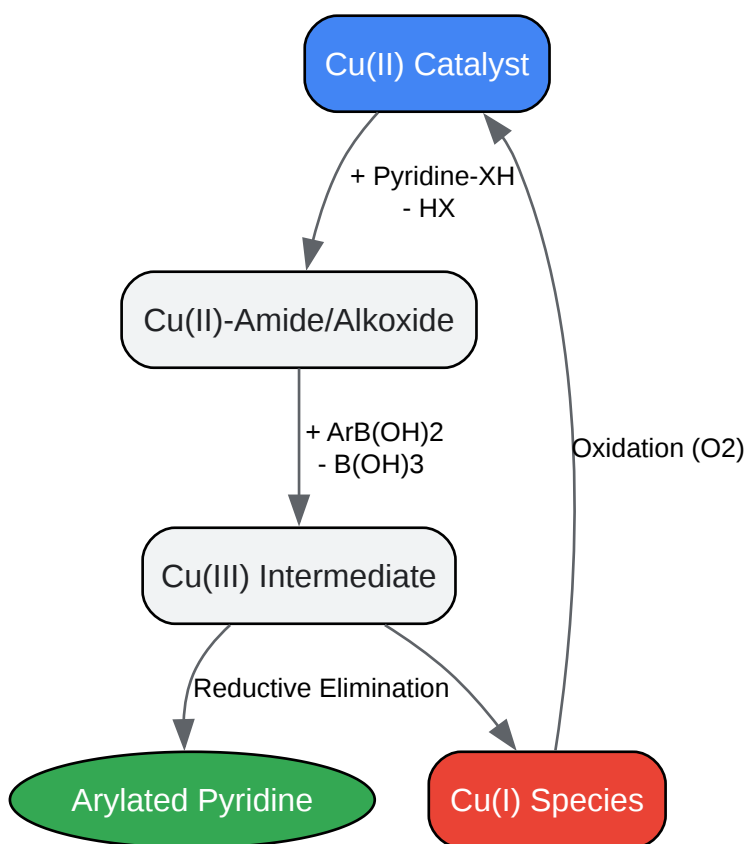
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Mandatory Visualization



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Caption: Experimental workflow for the Chan-Lam coupling of pyridine compounds.



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Caption: Generalized catalytic cycle of the Chan-Lam coupling reaction.

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